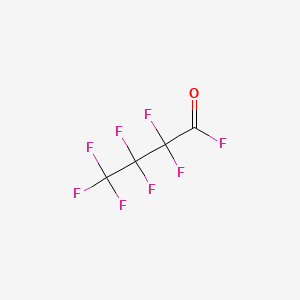

Heptafluorobutyryl fluoride

Cat. No. B1294944

Key on ui cas rn:

335-42-2

M. Wt: 216.03 g/mol

InChI Key: YYXWJNBPHDUWJP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06630075B2

Procedure details

Into a clean dry 600 mL Parr reactor equipped with stirrer, heater and thermocouple were added 5.8 g (0.10 mol) of anhydrous potassium fluoride and 108 g of anhydrous diglyme. The contents of the reactor were stirred and cooled with dry ice while 232.5 g (1.02 mol) of n-C3F7COF (approximately 95.0 percent purity) was added to the sealed reactor. The reactor and its contents were then heated, and when a temperature of 72° C. had been reached, 141 g (0.94 mol) of CF2═CFCF3 (hexafluoropropylene) was added at a pressure of 85 psig (5150 torr) over a 3.25 hour time period. During the addition of hexafluoropropylene the temperature of the reactor was increased slowly to 85° C. while maintaining the pressure at less than 90 psig (5400 torr). The pressure at the end of the hexafluoropropylene addition was 40 psig (2800 torr) and did not change over an additional 4-hour hold period. The lower phase was fractionally distilled to give 243.5 grams of 1,1,1,2,4,4,5,5,6,6,6-undecafluoro-2-trifluoromethylhexan-3-one, having a boiling point of 72.5° C. and a purity of 99.9% as determined by gas chromatography. The structure was confirmed by gcms.

Identifiers

|

REACTION_CXSMILES

|

[F-:1].[K+].C(=O)=O.[C:6]([C:16](F)=[O:17])([C:9]([C:12]([F:15])([F:14])[F:13])([F:11])[F:10])([F:8])[F:7].[C:19](=[C:22]([C:24]([F:27])([F:26])[F:25])[F:23])([F:21])[F:20]>COCCOCCOC>[F:20][C:19]([F:1])([F:21])[C:22]([F:23])([C:24]([F:27])([F:26])[F:25])[C:16](=[O:17])[C:6]([F:7])([F:8])[C:9]([F:10])([F:11])[C:12]([F:13])([F:14])[F:15] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

|

Name

|

|

|

Quantity

|

108 g

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

141 g

|

|

Type

|

reactant

|

|

Smiles

|

C(F)(F)=C(F)C(F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=C(F)F)F)(F)F

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The contents of the reactor were stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a clean dry 600 mL Parr reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the sealed reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reactor and its contents were then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a temperature of 72° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the pressure at less than 90 psig (5400 torr)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

did not change over an additional 4-hour

|

WAIT

|

Type

|

WAIT

|

|

Details

|

hold period

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The lower phase was fractionally distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)=O)(C(F)(F)F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 243.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 665.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |